3-Bromo-4-ethoxycinnamic acid
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Overview
Description
3-Bromo-4-ethoxycinnamic acid is an organic compound with the molecular formula C11H11BrO3. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the third position and an ethoxy group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-ethoxycinnamic acid typically involves the bromination of 4-ethoxycinnamic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-ethoxycinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the cinnamic acid moiety can be reduced to form the corresponding saturated acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Major Products Formed
Substitution: Formation of 3-amino-4-ethoxycinnamic acid or 3-thio-4-ethoxycinnamic acid.
Oxidation: Formation of 3-bromo-4-ethoxybenzaldehyde or 3-bromo-4-ethoxybenzoic acid.
Reduction: Formation of 3-bromo-4-ethoxyhydrocinnamic acid.
Scientific Research Applications
3-Bromo-4-ethoxycinnamic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-4-ethoxycinnamic acid in biological systems involves its interaction with specific molecular targets. The bromine atom and ethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-ethoxycinnamic acid
- 3-Bromo-4-methoxycinnamic acid
- 3-Chloro-4-ethoxycinnamic acid
Uniqueness
3-Bromo-4-ethoxycinnamic acid is unique due to the specific positioning of the bromine and ethoxy groups, which can significantly affect its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
3-(3-bromo-4-ethoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10-5-3-8(7-9(10)12)4-6-11(13)14/h3-7H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHHPORFQMDCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743111 |
Source
|
Record name | 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99853-24-4 |
Source
|
Record name | 3-(3-Bromo-4-ethoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90743111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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